1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a morpholine group, and an isopropyl substituent, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the morpholine group: The morpholine group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or amide reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or phenyl ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole or phenyl derivatives.
Scientific Research Applications
1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways, which could be useful in the treatment of diseases.
Industry: It can be used in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The exact pathways involved can vary, but typically include binding to active sites, altering protein conformation, or influencing signal transduction pathways.
Comparison with Similar Compounds
1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-isopropyl-N-(4-piperidinophenyl)-1H-pyrazole-3-carboxamide: This compound features a piperidine group instead of a morpholine group, which may result in different reactivity and biological activity.
1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxylate: This ester derivative has a carboxylate group instead of a carboxamide group, which can influence its chemical properties and applications.
1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-thioamide: The thioamide analog has a sulfur atom in place of the oxygen in the carboxamide group, potentially altering its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(2)21-8-7-16(19-21)17(22)18-14-3-5-15(6-4-14)20-9-11-23-12-10-20/h3-8,13H,9-12H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZHQIYBZSAQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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